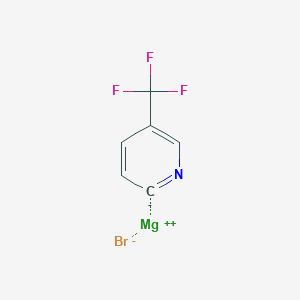
(5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their reactivity and utility in forming carbon-carbon bonds. The presence of the trifluoromethyl group and the pyridine ring in its structure makes it particularly valuable in the synthesis of fluorinated organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 5-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organometallic reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Solvents like tetrahydrofuran or diethyl ether are commonly used.
Major Products Formed
The major products formed from reactions with this compound include alcohols, substituted pyridines, and various fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex fluorinated molecules
Biology and Medicine
In biological and medicinal research, (5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is used to synthesize fluorinated analogs of bioactive molecules. These analogs often exhibit improved metabolic stability, bioavailability, and potency, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with unique properties. Its ability to introduce fluorine atoms into organic molecules makes it a key reagent in the development of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in target molecules. This nucleophilic addition or substitution leads to the formation of new carbon-carbon bonds. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the negative charge on the carbon atom during the reaction.
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- (3-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- (2-(Trifluoromethyl)pyridin-4-yl)magnesium bromide
Uniqueness
Compared to similar compounds, (5-(Trifluoromethyl)pyridin-2-yl)magnesium bromide offers unique reactivity due to the position of the trifluoromethyl group on the pyridine ring. This positioning can influence the electronic properties and steric effects, making it particularly useful in specific synthetic applications where other isomers may not be as effective.
Properties
Molecular Formula |
C6H3BrF3MgN |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
magnesium;5-(trifluoromethyl)-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-2-1-3-10-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
JOLLJGNXBKYKLM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CN=[C-]1)C(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875605.png)

![2-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875616.png)
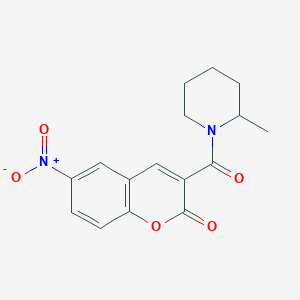
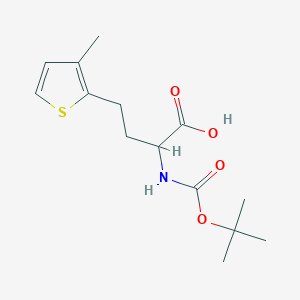
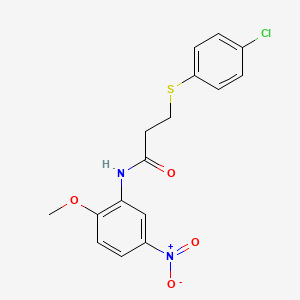
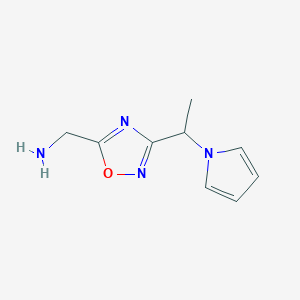
![2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14875648.png)
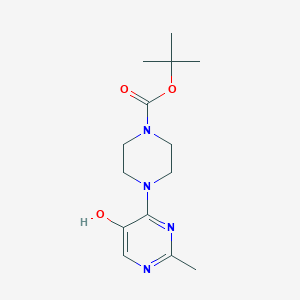
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)

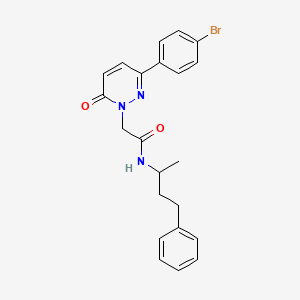
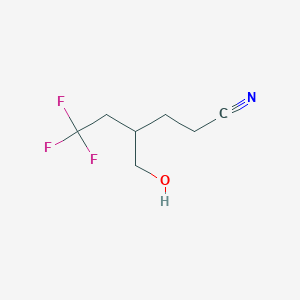
![1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875677.png)
